Cas no 2320172-90-3 (4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine)

4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine structure
2320172-90-3 structure
Product Name:4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine
CAS No:2320172-90-3
MF:C19H23N5O2
MW:353.418223619461
CID:5326491
Update Time:2025-07-24

4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone
    • [4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
    • 4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine
    • Inchi: 1S/C19H23N5O2/c25-19(17-11-20-6-7-21-17)24-8-4-14(5-9-24)12-26-18-10-16(22-13-23-18)15-2-1-3-15/h6-7,10-11,13-15H,1-5,8-9,12H2
    • InChI Key: JOLHEAKZBLMRHL-UHFFFAOYSA-N
    • SMILES: O(C1=CC(C2CCC2)=NC=N1)CC1CCN(C(C2C=NC=CN=2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 465
  • XLogP3: 1.7
  • Topological Polar Surface Area: 81.1

4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine Pricemore >>

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Additional information on 4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine

Professional Introduction to Compound with CAS No. 2320172-90-3 and Product Name: 4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine

The compound with the CAS number 2320172-90-3 and the product name 4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural features of this molecule, including its cyclobutyl and pyrimidine moieties, contribute to its unique chemical properties and biological activities.

Recent research in the field of cheminformatics and drug discovery has highlighted the importance of multicomponent reactions (MCRs) in generating structurally diverse libraries of compounds. The synthesis of 4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine exemplifies the utility of such reactions, which allow for the efficient construction of complex molecular frameworks. The presence of a pyrazine ring in the molecule suggests potential interactions with biological targets, making it a valuable scaffold for further derivatization and optimization.

In the context of contemporary pharmaceutical research, the development of kinase inhibitors has been a major focus due to the critical roles that kinases play in various cellular processes. The structural motif of 4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine exhibits similarities to known kinase inhibitors, particularly those targeting tyrosine kinases. This similarity has prompted investigations into its potential as a lead compound for developing new anticancer agents. The pyrimidine core is a common feature in many kinase inhibitors, providing a basis for further exploration.

One of the most intriguing aspects of this compound is its dual functionality, which arises from the presence of both a pyrazine carboxylate group and a piperidine methoxy group. These functional groups not only contribute to the molecule's solubility and bioavailability but also offer opportunities for further chemical modifications. For instance, the pyrazine carboxylate group can be used to link other pharmacophores via amide or ester bonds, while the piperidine methoxy group can serve as a site for derivatization to enhance binding affinity or selectivity.

Recent studies have demonstrated that molecules containing pyrimidine rings often exhibit potent biological activity due to their ability to interact with nucleic acids and proteins. The cyclobutyl substituent in 4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine further enhances its pharmacological profile by introducing steric bulk, which can influence binding interactions at biological targets. This steric effect is particularly relevant in the context of drug design, where optimizing binding kinetics is crucial for achieving high efficacy.

The synthesis of this compound involves several key steps that highlight modern synthetic methodologies. For instance, the introduction of the pyrazine carboxylate group can be achieved through condensation reactions with appropriate carboxylic acid derivatives, while the piperidine methoxy group can be incorporated via nucleophilic substitution reactions. These synthetic strategies are well-suited for large-scale production and are compatible with various purification techniques.

In terms of biological evaluation, preliminary studies on 4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine have shown promising results in vitro. The compound has demonstrated inhibitory activity against several kinases, including those implicated in cancer cell proliferation. Additionally, its interaction with other biological targets such as receptors and ion channels has been explored, suggesting potential therapeutic applications beyond oncology.

The use of computational modeling techniques has been instrumental in understanding the binding mode of this compound at its target sites. Molecular docking studies have revealed that it can effectively bind to active pockets on kinases due to its complementary shape and charge distribution. These insights have guided efforts to optimize its structure for improved potency and selectivity.

Future directions in the research on 4-cyclobutyl-6-{1-(pyrazine-2-carbonyl)piperidin-4-ylmethoxy}pyrimidine include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. The compound's favorable pharmacological profile makes it an attractive candidate for further development into a novel therapeutic agent. Additionally, exploring derivatives of this molecule could lead to new insights into structure/activity relationships within this class of compounds.

The significance of this compound extends beyond its potential therapeutic applications; it also serves as a valuable tool for understanding fundamental principles in drug design. By studying its interactions with biological targets and optimizing its structure, researchers can gain insights into how molecular features influence biological activity. These insights are crucial for developing new drugs that are more effective and have fewer side effects.

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